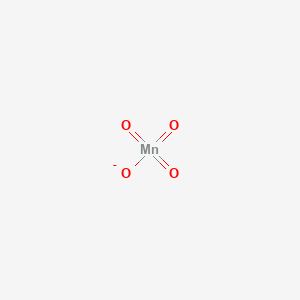
Permanganate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Permanganate is a chemical compound that is widely used in various scientific research applications. It is a powerful oxidizing agent that is known for its ability to react with a wide range of organic and inorganic compounds. Permanganate has been used in various fields such as chemistry, biology, and environmental science due to its unique properties.
Applications De Recherche Scientifique
Groundwater Treatment
- Oxidation of Methyl Tert-Butyl Ether (MTBE) in Groundwater: Damm et al. (2002) found that the oxidation of MTBE by permanganate in groundwater is a second-order reaction, with limited applicability for rapid cleanup due to slower oxidation rates compared to other processes (Damm, Hardacre, Kalin, & Walsh, 2002).
Waste Treatment
- Oxidation of Chelating Agents in Nuclear Wastes: Chang, Korshin, and Ferguson (2006) demonstrated that permanganate effectively oxidizes chelating agents like EDTA and NTA in nuclear wastes, facilitating the separation of radionuclides and heavy metals (Chang, Korshin, & Ferguson, 2006).
Biological and Medical Research
- Staining Patterns in Human Chromosomes: Utakoji (1972) explored the use of potassium permanganate in staining human chromosomes, highlighting its utility in histology and electron microscopy (Utakoji, 1972).
Environmental Remediation
- Degradation of Pollutants in Water: Sun et al. (2021) showed that permanganate can significantly enhance the degradation rate of pollutants like bisphenol A in the presence of reducing substances (Sun, Zhang, Gong, Zhang, & Zhang, 2021).
- Treatment of DNAPLs in Groundwater: Schwartz and Zhang (1999) focused on the oxidative destruction of chlorinated solvents in groundwater using potassium permanganate, providing insights for in-situ applications (Schwartz & Zhang, 1999).
Industrial Applications
- Green and Versatile Industrial Oxidant: Singh and Lee (2001) discussed the use of permanganate as an effective oxidant in organic chemistry, emphasizing its environmental benefits and potential industrial applications (Singh & Lee, 2001).
Molecular Biology
- DNA Sequencing: Fritzsche et al. (1987) utilized permanganate for DNA sequencing, specifically for identifying 5-methylcytosine residues, demonstrating its specificity and effectiveness (Fritzsche, Hayatsu, Igloi, Iida, & Kössel, 1987).
Analytical Chemistry
- Measuring Low Concentration Permanganate: Laszakovits et al. (2019) developed a method using diethyl phenylene diamine (DPD) oxidation to measure low levels of permanganate in environmental systems, enhancing the detection and analysis of permanganate in water treatment (Laszakovits, Patterson, Hipsher, & MacKay, 2019).
Propriétés
Numéro CAS |
14333-13-2 |
|---|---|
Nom du produit |
Permanganate |
Formule moléculaire |
MnO4(−) MnO4- |
Poids moléculaire |
118.936 g/mol |
Nom IUPAC |
permanganate |
InChI |
InChI=1S/Mn.4O/q;;;;-1 |
Clé InChI |
NPDODHDPVPPRDJ-UHFFFAOYSA-N |
SMILES |
[O-][Mn](=O)(=O)=O |
SMILES canonique |
[O-][Mn](=O)(=O)=O |
Autres numéros CAS |
14333-13-2 |
Description physique |
Generally purplish colored. Soluble in water. Noncombustible, but accelerate the burning of combustible material. If the combustible material is finely divided, the mixture may be explosive. May spontaneously ignite in contact with liquid combustible materials. Contact with sulfuric acid may cause fire or explosion. |
Synonymes |
MnO4(1-) MnO4- permanganate permanganic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



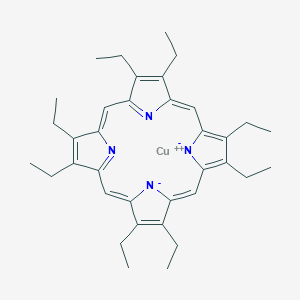
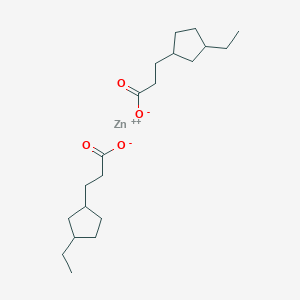
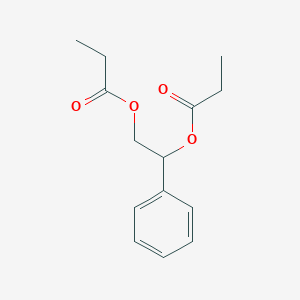
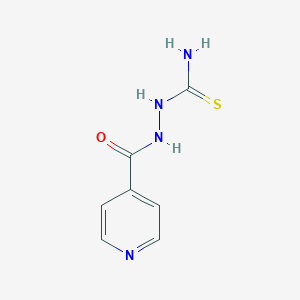
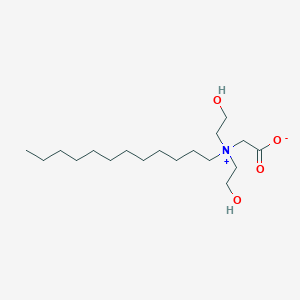
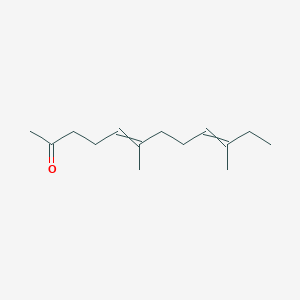
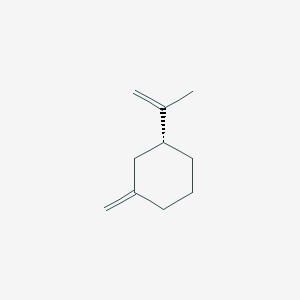
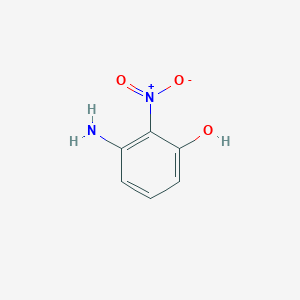
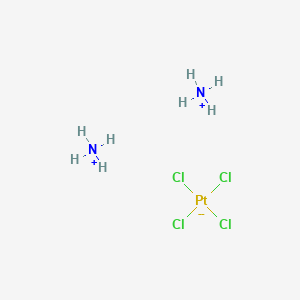
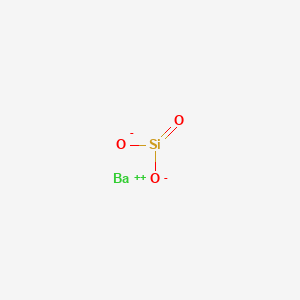
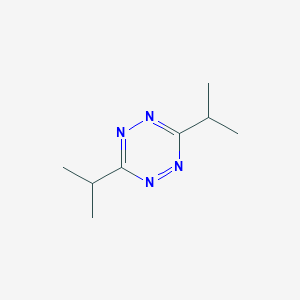
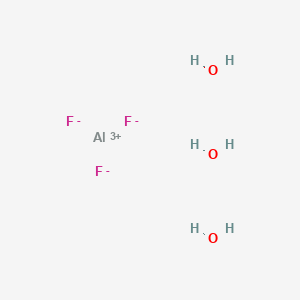
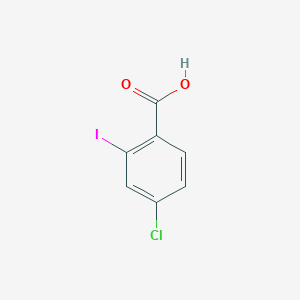
![(1S,3S,6'R,7S,8Z,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[(2S,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B83354.png)